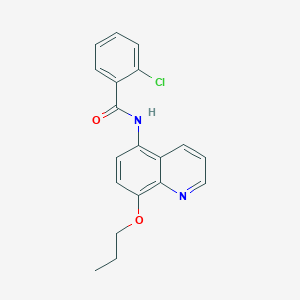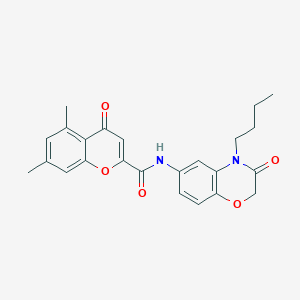![molecular formula C26H21N3O5 B14981024 1-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-N-benzyl-2-oxo-1,2-dihydroquinoline-4-carboxamide](/img/structure/B14981024.png)
1-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-N-benzyl-2-oxo-1,2-dihydroquinoline-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}-N-BENZYL-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE is a complex organic compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a unique structure that combines a benzodioxole moiety with a quinoline core, making it a subject of extensive research for its biological activities and synthetic versatility.
准备方法
The synthesis of 1-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}-N-BENZYL-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the Benzodioxole Moiety: This step involves the synthesis of the benzodioxole ring, which can be achieved through various methods, including the cyclization of catechol derivatives with formaldehyde.
Quinoline Core Construction: The quinoline core is synthesized through a series of reactions, such as the Skraup synthesis or the Pfitzinger reaction, which involve the condensation of aniline derivatives with carbonyl compounds.
Coupling Reactions: The final step involves the coupling of the benzodioxole moiety with the quinoline core through amide bond formation, typically using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness, potentially utilizing continuous flow chemistry techniques and advanced purification methods.
化学反应分析
1-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}-N-BENZYL-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and selectivity.
科学研究应用
Chemistry: The compound serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecular architectures.
Industry: The compound’s unique structure makes it a valuable candidate for the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 1-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}-N-BENZYL-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound is known to interact with enzymes and receptors involved in cell signaling pathways, such as kinases and G-protein coupled receptors.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation, making it a potential therapeutic agent for diseases like cancer and autoimmune disorders.
相似化合物的比较
When compared to similar compounds, 1-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}-N-BENZYL-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE stands out due to its unique structural features and biological activities:
属性
分子式 |
C26H21N3O5 |
|---|---|
分子量 |
455.5 g/mol |
IUPAC 名称 |
1-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-N-benzyl-2-oxoquinoline-4-carboxamide |
InChI |
InChI=1S/C26H21N3O5/c30-24(28-18-10-11-22-23(12-18)34-16-33-22)15-29-21-9-5-4-8-19(21)20(13-25(29)31)26(32)27-14-17-6-2-1-3-7-17/h1-13H,14-16H2,(H,27,32)(H,28,30) |
InChI 键 |
CVIIZIOAYADPTH-UHFFFAOYSA-N |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C4=CC=CC=C4C(=CC3=O)C(=O)NCC5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2-fluorobenzyl)sulfanyl]-N-(3-methoxyphenyl)-5-[(4-methylphenyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B14980941.png)


![ethyl 4-{[4-(1H-tetrazol-1-yl)benzoyl]amino}benzoate](/img/structure/B14980959.png)
![2-{2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide](/img/structure/B14980973.png)
![N-(4-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(2-methylbenzyl)acetamide](/img/structure/B14980981.png)
![5-bromo-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide](/img/structure/B14980983.png)
![3-({[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B14980988.png)
![2-(2-methoxyphenoxy)-N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]propanamide](/img/structure/B14981000.png)
![2,3-dihydro-1H-indol-1-yl{5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazol-3-yl}methanone](/img/structure/B14981005.png)
![N-[4-(dimethylamino)benzyl]-2-(2,6-dimethylphenoxy)-N-(pyridin-2-yl)acetamide](/img/structure/B14981008.png)
![5,7-dimethyl-4-oxo-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide](/img/structure/B14981031.png)
![2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(2,4,6-trimethylphenyl)propanamide](/img/structure/B14981035.png)

